7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Overview
Description
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, also known as 7-Fluorochromone-2-carboxylic acid, is a chemical compound with the empirical formula C10H5FO4 . It is used as a reactant for the preparation of fluorocarboxychromone aminopiperidine-based melanin-concentrating hormone receptor 1 antagonists .
Synthesis Analysis
The synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid have been described in the literature . The molecular structure of its achiral heterotopic 3-diethoxymethyl precursor has been determined by NMR spectroscopy and X-ray crystallography .Molecular Structure Analysis
The molecular structure of a similar compound, 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, has been determined by NMR spectroscopy and X-ray crystallography . The compound is monoclinic, with unit cell dimensions a = 14.923 (5), b = 6.615 (2), c = 14.921 (5) Å, β = 101.44 (3)°, V = 1443.7 (8) Å^3, Z = 4, D calc. = 1.383 g/cm^3 .Chemical Reactions Analysis
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is used as a reactant for the preparation of fluorocarboxychromone aminopiperidine-based melanin-concentrating hormone receptor 1 antagonists .Physical And Chemical Properties Analysis
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a solid with a melting point of 239-245 °C . Its molecular weight is 208.14 .Scientific Research Applications
Synthesis and Structural Studies
- The synthesis and reactions of compounds closely related to 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, like 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, have been described. These studies include molecular structure determination using NMR spectroscopy and X-ray crystallography (Barili et al., 2001).
Fluorescence Properties and Applications
- Compounds such as 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid have been synthesized and characterized, with significant fluorescence in ethanol solution and solid state, suggesting potential applications in fluorescence studies (Shi et al., 2017).
Pharmaceutical and Biological Applications
- A study on the synthesis of (6R,7R)-8-oxo-7-(2-oxo-2H-chromene-3-carboxamido)-3-((4-(2-oxo-2H-chromene-3-carboxamido)-phenylthio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CA) for use in activity assays with metallo-β-lactamases highlights potential pharmaceutical applications (Zhang et al., 2013).
- Synthesis of related compounds, such as 7-hydroxy-4-oxo-4H-chromene-and 7-hydroxychroman-2-carboxylic acid N-alkyl amides, and their antioxidant activities have been investigated, pointing towards potential use in developing antioxidant therapies (Kwak et al., 2006).
Chemical Synthesis and Characterization
- Research on the novel synthetic route of (2S)‐6‐Fluoro‐4‐oxo‐3,4‐dihydro‐2H‐chromene‐2‐carboxylic acid, a key intermediate of Fidarestat, indicates its importance in the synthesis of bioactive molecules (Yuan et al., 2007).
Molecular Probes and Radiolabeling
- The compound has been used in the synthesis of molecular probes for detecting hydroxyl radicals, highlighting its potential in biochemical research and radiation biology (Singh et al., 2008).
properties
IUPAC Name |
7-fluoro-4-oxochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSMZQCJSBUIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561727 | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | |
CAS RN |
128942-39-2 | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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